o-Tolyl acetate

Description

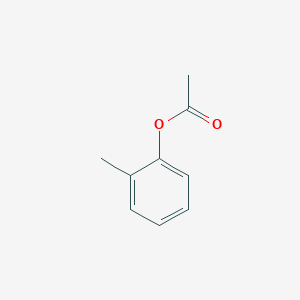

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZORBZSQRUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060201 | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046-1.053 | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

533-18-6, 1333-46-6 | |

| Record name | 2-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606K99GR0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ortho-Tolyl Acetate: A Comprehensive Physicochemical Profile for the Research Scientist

Introduction

Ortho-tolyl acetate, systematically known as 2-methylphenyl acetate, is an aromatic ester with significant applications in fragrance, flavoring, and as an intermediate in chemical synthesis.[1] Its distinct organoleptic properties, described as a sweet, fruity, and medicinal odor, make it a valuable component in various consumer products.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of o-tolyl acetate, offering researchers, scientists, and drug development professionals a reliable resource for its characterization and application. The protocols outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.

Molecular Structure and Core Properties

The molecular structure of o-tolyl acetate, with the chemical formula C9H10O2, consists of an acetate group bonded to the oxygen atom of an o-cresol molecule.[1][2] This arrangement results in a molecular weight of approximately 150.17 g/mol .[1][2] The ortho-position of the methyl group on the benzene ring relative to the acetate group is a key determinant of its chemical and physical behavior.

Figure 1: Molecular structure of o-tolyl acetate.

A summary of the key physicochemical properties of o-tolyl acetate is provided below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C9H10O2 | [2][3] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~208 °C | [1][2] |

| Density | ~1.05 g/cm³ | [1] |

| Refractive Index | ~1.500 | [1] |

| Flash Point | 84 °C | |

| Water Solubility | Very slightly soluble/Insoluble | [1] |

Spectroscopic Profile

The structural elucidation and purity assessment of o-tolyl acetate are reliably achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of o-tolyl acetate provides a characteristic fingerprint of its functional groups. Key absorptions are expected for the carbonyl (C=O) stretch of the ester, the C-O stretches, and the aromatic C-H and C=C vibrations. The NIST WebBook provides a reference IR spectrum for detailed comparison.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise arrangement of atoms. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl protons of the tolyl group, and the acetyl methyl protons. ChemicalBook provides access to ¹H NMR spectral data for o-tolyl acetate.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of o-tolyl acetate is available in the NIST WebBook, which is crucial for confirming the molecular ion peak and analyzing fragmentation for structural verification.[4]

Experimental Protocols for Physicochemical Analysis

The following sections detail standardized methodologies for the characterization of o-tolyl acetate, emphasizing the rationale behind experimental choices to ensure data integrity.

Protocol 1: Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a cornerstone technique for determining the purity of volatile compounds like o-tolyl acetate.

Methodology:

-

Instrument and Column Selection: Employ a GC system equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for resolving o-tolyl acetate from potential impurities.

-

Sample Preparation: Prepare a dilute solution of o-tolyl acetate (e.g., 1% v/v) in a high-purity solvent such as acetone or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Final Hold: 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a major peak for o-tolyl acetate, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.

Causality in Experimental Choices: The temperature program is designed to ensure the efficient separation of o-tolyl acetate from both more volatile and less volatile impurities. The choice of a non-polar column is based on the principle of "like dissolves like," where the primarily non-polar analyte interacts favorably with the stationary phase.

Figure 2: Workflow for GC purity analysis of o-tolyl acetate.

Protocol 2: Determination of Refractive Index

The refractive index is a sensitive measure of a substance's purity and composition.

Methodology:

-

Instrument Calibration: Calibrate a refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of o-tolyl acetate to the prism of the refractometer.

-

Measurement: Allow the sample to equilibrate to the instrument's temperature (typically 20 °C). View the scale through the eyepiece and adjust until the dividing line is sharp. Record the refractive index.

-

Validation: Compare the measured value to the literature value (approximately 1.500). Deviations can indicate the presence of impurities.

Solubility Characteristics

The solubility of o-tolyl acetate is a critical parameter for its use in formulations and as a reaction solvent. It is generally soluble in organic solvents and has very low solubility in water.[1]

| Solvent | Solubility | Rationale |

| Water | Very slightly soluble | The non-polar aromatic ring and ester group limit its miscibility with the highly polar water.[1] |

| Ethanol | Soluble | The molecule can engage in dipole-dipole interactions with ethanol. |

| Diethyl Ether | Soluble | The non-polar nature of both the solute and solvent promotes dissolution. |

| Acetone | Soluble | Acetone's polarity is intermediate, allowing it to effectively solvate o-tolyl acetate. |

Safety and Handling

O-tolyl acetate is a combustible liquid and should be handled with appropriate care.[3][6]

Core Safety Precautions:

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from open flames, sparks, and other ignition sources.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][6]

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of o-tolyl acetate, supported by established experimental protocols for their verification. By adhering to these methodologies, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes. The provided data and workflows serve as a foundational resource for the effective and safe utilization of o-tolyl acetate in a variety of research and development applications.

References

-

O-Tolyl Acetate 98.0%(GC). PureSynth. Available from: [Link]

-

o-Cresyl acetate | C9H10O2. PubChem. Available from: [Link]

-

O-TOLYL ACETATE 533-18-6 wiki. Mol-Instincts. Available from: [Link]

-

P-tolyl acetate (CAS N° 140-39-6). ScenTree. Available from: [Link]

-

ortho-cresyl acetate, 533-18-6. The Good Scents Company. Available from: [Link]

-

O-tolyl acetate (C9H10O2). PubChemLite. Available from: [Link]

-

o-Tolyl acetate (N-12698). Chem Service - AnalytiChem. Available from: [Link]

-

Acetic acid, 2-methylphenyl ester. NIST WebBook. Available from: [Link]

-

p-Tolyl acetate - 140-39-6. ChemSynthesis. Available from: [Link]

Sources

- 1. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]

- 2. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. Acetic acid, 2-methylphenyl ester [webbook.nist.gov]

- 5. O-TOLYL ACETATE(533-18-6) 1H NMR spectrum [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of o-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of o-tolyl acetate. As a key structural motif in various chemical contexts, a thorough understanding of its conformational preferences is paramount for predicting its physicochemical properties, reactivity, and interactions in complex molecular systems. This document delineates the interplay of steric and electronic effects governed by the ortho-methyl and acetyl groups, which dictate the molecule's three-dimensional architecture. We present a detailed analysis of the stable conformers, the rotational energy barriers interconverting them, and the methodologies employed for their characterization. This guide integrates theoretical insights with practical experimental and computational protocols, offering a robust framework for researchers engaged in molecular design and analysis.

Introduction: The Significance of Conformational Analysis in Molecular Science

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy changes associated with rotations about single bonds, is a cornerstone of modern chemistry and drug development. For flexible molecules like o-tolyl acetate, multiple conformations can coexist in equilibrium, and their relative populations can significantly influence spectroscopic properties, reaction kinetics, and biological activity.

o-Tolyl acetate, also known as acetic acid o-cresyl ester, is an aromatic ester with the molecular formula C9H10O2. Its structure, featuring a methyl group ortho to the acetate functionality on a benzene ring, introduces fascinating stereochemical considerations that are the central focus of this guide. The proximity of the ortho-methyl group to the ester linkage creates a sterically hindered environment that profoundly influences the orientation of the acetyl group relative to the aromatic ring. Understanding these conformational preferences is crucial for applications ranging from flavor and fragrance chemistry to its use as a building block in organic synthesis.

This guide will delve into the nuanced conformational landscape of o-tolyl acetate, providing both the theoretical underpinnings and the practical methodologies for its elucidation.

Molecular Structure and Key Torsional Angles

The core of o-tolyl acetate's conformational flexibility lies in the rotation around two key single bonds, as depicted in Figure 1.

Figure 1: Key Rotational Dihedral Angles in o-Tolyl Acetate

Caption: Key dihedral angles governing the conformation of o-tolyl acetate.

-

τ1 (C6-C1-O1-C7): This dihedral angle describes the rotation of the entire acetate group relative to the plane of the phenyl ring. The steric hindrance imposed by the ortho-methyl group is a primary determinant of the preferred value of τ1.

-

τ2 (C1-O1-C7=O2): This dihedral angle defines the orientation of the carbonyl group within the ester functionality. For most esters, there is a strong preference for a planar arrangement (τ2 ≈ 0° or 180°) to maximize resonance stabilization between the lone pair of the ether oxygen and the π-system of the carbonyl group.

Conformational Landscape of o-Tolyl Acetate

The conformational analysis of o-tolyl acetate is best understood by considering the interplay of steric and electronic effects that govern the rotational energy profile around the C(aryl)-O bond (τ1).

Influence of the Ortho-Methyl Group

The presence of the methyl group at the ortho position introduces significant steric repulsion with the acetyl group. This steric clash prevents the acetate group from being coplanar with the phenyl ring (i.e., τ1 ≠ 0° or 180°). Instead, the molecule is expected to adopt a non-planar conformation to alleviate this steric strain. This is a key difference compared to its unsubstituted counterpart, phenyl acetate, where the acetyl group is tilted out of the phenyl ring plane by approximately 70°.

Electronic Effects

Electronic effects also play a crucial role in determining the conformational preferences of aromatic esters. The delocalization of the lone pair of electrons on the ether oxygen into the antibonding orbital of the carbonyl group (nO → π*C=O) favors a planar arrangement of the ester group (Z-conformer, τ2 ≈ 0°). This electronic stabilization is in competition with the steric hindrance from the ortho-substituent.

Predicted Stable Conformers

Based on these competing effects, the potential energy surface of o-tolyl acetate is predicted to have two pairs of enantiomeric global minima corresponding to non-planar conformations. The acetate group will be twisted out of the plane of the phenyl ring to an angle that optimally balances the steric repulsion from the ortho-methyl group and the electronic stabilization of the ester group. The barrier to rotation around the C(aryl)-O bond will be influenced by the magnitude of these opposing forces.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to comprehensively characterize the conformational landscape of o-tolyl acetate.

Experimental Approach: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the rates of conformational exchange and determining the energy barriers between different conformers.

-

Sample Preparation: A solution of o-tolyl acetate is prepared in a suitable deuterated solvent (e.g., deuterated toluene or deuterated dichloromethane) in a standard NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Low-Temperature Spectra Acquisition: The ¹H NMR spectrum is recorded at a low temperature where the conformational exchange is slow on the NMR timescale. At this temperature, distinct signals for the different conformers may be observed.

-

Variable-Temperature Spectra Acquisition: A series of ¹H NMR spectra are recorded at increasing temperatures. As the temperature rises, the rate of conformational exchange increases, leading to broadening of the signals corresponding to the exchanging sites.

-

Coalescence Temperature Determination: The temperature at which the distinct signals for the different conformers merge into a single broad peak is the coalescence temperature (Tc).

-

High-Temperature Spectra Acquisition: The spectrum is recorded at a temperature well above Tc, where the conformational exchange is fast on the NMR timescale, resulting in a single, sharp, averaged signal.

-

Data Analysis and Barrier Calculation: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature using the Eyring equation.

Figure 2: Workflow for Dynamic NMR Spectroscopy

An In-depth Technical Guide to the Thermodynamic Stability of o-Tolyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Stability in Pharmaceutical Sciences

In the landscape of pharmaceutical development and manufacturing, the chemical stability of every constituent within a formulation is of paramount importance. It is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of the final drug product. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the thermodynamic stability of o-tolyl acetate, a molecule that finds application as a flavoring agent and may be present in various pharmaceutical formulations.[1] Understanding its degradation pathways and the influence of the surrounding solvent matrix is crucial for ensuring product integrity. This document moves beyond a simple recitation of facts to explain the underlying principles governing the stability of this phenolic ester, thereby empowering researchers to design robust formulations and predictive stability studies.

Physicochemical Profile of o-Tolyl Acetate

o-Tolyl acetate, also known as acetic acid o-cresyl ester, is a colorless liquid with a characteristic fruity, medicinal odor.[1] It is practically insoluble in cold water but soluble in organic solvents and oils.[1] This solubility profile is a key determinant of its behavior in non-aqueous and mixed-solvent systems, which are common in liquid-based pharmaceutical formulations.

Table 1: Key Physicochemical Properties of o-Tolyl Acetate

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 208 °C | [1] |

| Solubility | Insoluble in cold water; soluble in organic solvents | [1] |

| Refractive Index | ~1.50 | [2] |

| Specific Gravity | ~1.05 | [2] |

Primary Degradation Pathways of o-Tolyl Acetate

The thermodynamic stability of an ester like o-tolyl acetate is primarily challenged by two main degradation pathways: hydrolysis and transesterification. These reactions lead to the formation of impurities that can alter the physicochemical properties, organoleptic qualities, and potentially the safety profile of a product.

Hydrolysis: The Ubiquitous Threat

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding o-cresol and acetic acid. While o-tolyl acetate is sparingly soluble in water, the presence of even trace amounts of water in organic solvents can be sufficient to initiate this degradation, especially under forcing conditions of temperature and pH (acidic or basic catalysis).

Figure 1: Hydrolysis of o-Tolyl Acetate

Caption: Acid or base-catalyzed transesterification of o-tolyl acetate.

The equilibrium of this reaction can be shifted by the concentration of the reacting alcohol. For instance, in a formulation with a high concentration of ethanol, the formation of ethyl acetate and o-cresol would be favored.

The Critical Role of the Solvent Environment

The choice of organic solvent is a critical determinant of the stability of o-tolyl acetate. Solvents can influence reaction rates through their polarity, proticity, and their ability to solvate reactants and transition states.

Solvent Polarity and Its Impact

Solvent polarity is a measure of its ability to solvate polar molecules. It is often quantified by the dielectric constant.

-

Polar Solvents (Protic and Aprotic): Polar solvents can stabilize the polar transition states of both hydrolysis and transesterification, potentially accelerating these reactions compared to nonpolar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They can participate directly in solvolysis reactions (a specific type of hydrolysis or alcoholysis where the solvent is the nucleophile).

-

Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They can, however, solvate cations effectively. In these solvents, the rate of hydrolysis would be highly dependent on the water content.

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating polar species. Consequently, degradation reactions involving polar transition states, such as hydrolysis and transesterification, are generally slower in nonpolar solvents.

Table 2: Properties of Common Organic Solvents and Their Potential Impact on o-Tolyl Acetate Stability

| Solvent | Type | Dielectric Constant (approx.) | Potential Impact on Stability |

| Methanol | Polar Protic | 32.7 | Can act as a nucleophile in transesterification; high water miscibility can facilitate hydrolysis. |

| Ethanol | Polar Protic | 24.5 | Similar to methanol, can lead to transesterification to form ethyl acetate. |

| Isopropanol | Polar Protic | 19.9 | Can undergo transesterification, though potentially at a slower rate than methanol or ethanol due to steric hindrance. |

| Acetonitrile | Polar Aprotic | 37.5 | Stability will be highly sensitive to water content, which can drive hydrolysis. |

| Acetone | Polar Aprotic | 20.7 | Similar to acetonitrile, water content is a critical factor. |

| Dichloromethane | Nonpolar | 9.1 | Generally expected to provide better stability against hydrolysis and transesterification compared to polar solvents, assuming low water content. |

| Toluene | Nonpolar | 2.4 | Expected to offer good stability due to its low polarity and inability to participate in degradation reactions. |

| Hexane | Nonpolar | 1.9 | Similar to toluene, expected to provide a stable environment for o-tolyl acetate. |

Experimental Design for Stability Assessment: A Practical Guide

A robust understanding of the stability of o-tolyl acetate in a given organic solvent requires a systematic experimental approach. This involves conducting forced degradation studies to identify potential degradation products and developing a stability-indicating analytical method to quantify the parent compound and its degradants over time.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to generate potential degradation products for analytical method development. [4][5]The conditions should be selected to achieve a target degradation of 5-20%. [2][6] Figure 3: Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting forced degradation studies.

Protocol 1: Forced Degradation of o-Tolyl Acetate in an Organic Solvent

-

Preparation of Stock Solution: Prepare a stock solution of o-tolyl acetate in the organic solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add a small volume of an acidic solution (e.g., 0.1 M HCl in the same organic solvent, if miscible, or a concentrated aqueous solution to achieve the desired final concentration). Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: To another aliquot, add a basic solution (e.g., 0.1 M NaOH). Incubate under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat an aliquot with an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature or slightly elevated temperature.

-

Thermal Degradation: Subject an aliquot of the stock solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose an aliquot to light stress according to ICH Q1B guidelines (e.g., exposure to a combination of UV and visible light).

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC/UPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or substance of interest due to degradation and separate it from its degradation products. [7][8]High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV and/or Mass Spectrometric (MS) detection is the technique of choice for this purpose. [9][10] Figure 4: Key Steps in Stability-Indicating Method Development

Caption: A streamlined workflow for developing a stability-indicating HPLC/UPLC method.

Protocol 2: Stability-Indicating UPLC Method for o-Tolyl Acetate

This protocol is a starting point and should be optimized for the specific application.

-

Instrumentation: UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole). [7][11]* Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point. [12][13]* Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A gradient from low to high organic (acetonitrile) concentration will likely be required to separate the relatively nonpolar o-tolyl acetate from its more polar degradation products (o-cresol and acetic acid). A starting point could be a linear gradient from 10% B to 90% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40 °C

-

Detection:

-

PDA: Monitor at a wavelength where o-tolyl acetate and its expected degradation products have significant absorbance (e.g., around 270 nm).

-

MS: Use electrospray ionization (ESI) in both positive and negative ion modes to aid in the identification of degradation products.

-

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Framework for Ensuring the Stability of o-Tolyl Acetate

This guide has provided a comprehensive overview of the factors influencing the thermodynamic stability of o-tolyl acetate in organic solvents. The primary degradation pathways are hydrolysis and transesterification, the rates of which are highly dependent on the properties of the solvent, particularly its polarity and proticity, as well as the presence of catalysts and elevated temperatures.

For researchers and drug development professionals, a thorough understanding of these principles is essential. It enables the rational selection of solvents and excipients to create a stable formulation environment. Furthermore, the implementation of systematic forced degradation studies coupled with the development of a robust, stability-indicating analytical method provides the necessary tools to predict and ensure the long-term stability and quality of any product containing o-tolyl acetate. By adhering to these scientific principles and experimental methodologies, the integrity of the final product can be confidently assured.

References

-

Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

-

Stability indicating RP-HPLC method development and validation for simultaneous estimation of aspirin and isosorbide mononitrate. (n.d.). The Pharma Innovation. Retrieved from [Link]

-

Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. (2021, March 13). PMC. Retrieved from [Link]

-

Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. (2016, February 16). ACS Figshare. Retrieved from [Link]

-

Kinetic Study of the Formation of Isopropyl Alcohol by Transesterification of Isopropyl Acetate with Methanol in the Presence of Heterogeneous Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. (2019, November 27). Food and Chemical Toxicology. Retrieved from [Link]

-

Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pe. (2021, July 2). Repositorio CIATEJ. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

-

Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Swarthmore College. Retrieved from [Link]

-

The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

-

Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]

-

Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN. Retrieved from [Link]

-

Solvent Polarity Effects on Phenolic Fingerprint and Biological Activities, Using Three Different Extractions Formulation for Ex. (2024, July 10). Preprints.org. Retrieved from [Link]

-

Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved from [Link]

-

Determination of adsorption and kinetic parameters for methyl acetate esterification and hydrolysis reaction catalyzed by Amberlyst 15. (n.d.). ScienceDirect. Retrieved from [Link]

-

Experiment 1 - Kinetics Study of The Hydrolysis of Methyl Acetate by Acid-Base Titration. (n.d.). StuDocu. Retrieved from [Link]

-

correlation of solvolysis rates. (n.d.). DSpace@MIT. Retrieved from [Link]

-

Kinetic Study of the Formation of Isopropyl Alcohol by Transesterification of Isopropyl Acetate with Methanol in the Presence of Heterogeneous Catalyst. (n.d.). AVESİS. Retrieved from [Link]

-

Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation. (n.d.). ResearchGate. Retrieved from [Link]

-

Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. (n.d.). PMC. Retrieved from [Link]

-

Change in the rate constants of the solvolysis reaction of 1-adamantyl.... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. (n.d.). ResearchGate. Retrieved from [Link]

-

Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. (2021, October 31). MDPI. Retrieved from [Link]

-

Reaction mechanisms Part (iii) Polar reactions. (2009, June 2). Unilag. Retrieved from [Link]

-

8.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]

-

Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. (n.d.). PMC. Retrieved from [Link]

-

Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. (2018, February 6). NIH. Retrieved from [Link]

-

Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron in bulk and injection dosage form. (n.d.). SciELO. Retrieved from [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Stability-Indicating UPLC Method for Determining Related Substances and Degradants in Dronedarone. (n.d.). Scilit. Retrieved from [Link]

Sources

- 1. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]

- 2. labproinc.com [labproinc.com]

- 3. o-Tolyl Acetate | CAS 533-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. shimadzu.com [shimadzu.com]

- 5. biomedres.us [biomedres.us]

- 6. pharmtech.com [pharmtech.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. rjpn.org [rjpn.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. longdom.org [longdom.org]

- 11. Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scielo.br [scielo.br]

o-tolyl acetate toxicity and handling precautions for laboratories

An In-Depth Technical Guide to the Toxicity and Safe Laboratory Handling of o-Tolyl Acetate

Section 1: Executive Summary & Physicochemical Profile

o-Tolyl acetate (CAS 533-18-6), also known as acetic acid o-tolyl ester or o-cresyl acetate, is an aromatic ester utilized in various industrial applications, including as a flavoring agent and a component in fragrances.[1][2][3] While some regulatory classifications do not list it as a hazardous substance, a deeper analysis of its metabolic pathway and physical properties reveals potential risks that necessitate rigorous handling precautions in a laboratory setting.[4] This guide provides a comprehensive overview of its toxicological profile, grounded in its metabolic fate, and establishes detailed protocols for its safe handling, storage, and emergency management to protect researchers, scientists, and drug development professionals. The primary hazard consideration stems not from the parent compound itself, but from its in-vivo hydrolysis product, o-cresol, and its combustible nature.[5][6]

Physicochemical Data for Laboratory Use

A clear understanding of a compound's physical properties is the foundation of a robust safety assessment. The key characteristics of o-tolyl acetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 533-18-6 | [1][5][7] |

| Molecular Formula | C9H10O2 | [1][7] |

| Molecular Weight | 150.18 g/mol | [7][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Odor | Fruity, medicinal, becoming sweet/floral on dilution | [1][2] |

| Boiling Point | ~208 °C | [5] |

| Flash Point | ~84 °C (Combustible Liquid) | [5] |

| Density | ~1.05 g/cm³ at 20°C | [5] |

| Solubility | Insoluble or very slightly soluble in water; Soluble in organic solvents and oils | [1][2][5] |

Section 2: The Toxicological Narrative: From Exposure to Effect

The toxicological potential of o-tolyl acetate is best understood not by examining the ester in isolation, but by tracing its metabolic journey within the body. The mechanism of action is intrinsically linked to its biotransformation.[6][9]

Absorption and Metabolism: The Hydrolysis Pathway

Upon absorption, whether through ingestion, inhalation, or dermal contact, o-tolyl acetate is expected to be rapidly metabolized. The primary metabolic route is hydrolysis, catalyzed by esterase enzymes present in the blood and various tissues.[6][10] This reaction cleaves the ester bond, yielding two principal metabolites: o-cresol and acetic acid .[6]

While acetic acid is a common endogenous compound readily handled by the body, o-cresol is a phenolic compound with its own distinct toxicological profile, which becomes the primary driver of o-tolyl acetate's systemic effects.

Primary Toxicological Concerns: A Metabolite-Driven Profile

The risk assessment for o-tolyl acetate is, therefore, largely a risk assessment of o-cresol. This explains the discrepancy in safety data sheets, where the parent compound may be listed as non-hazardous, yet prudent handling is still required.[4] The potential health effects are:

-

Skin and Eye Irritation: Phenolic compounds like cresols are known irritants. Prolonged or repeated skin contact may lead to dermatitis. Direct eye contact can cause irritation.[11][12]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[13]

-

Systemic Toxicity (Oral): While data for the ortho-isomer is limited, the related p-tolyl acetate has an oral LD50 in rats of 1,900 mg/kg, classifying it as harmful if swallowed.[14] Systemic effects following significant exposure are anticipated to mirror those of cresol poisoning, which can include effects on the central nervous system, liver, and kidneys.

It is crucial to note that while the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded there is "no safety concern at current levels of intake when used as a flavouring agent," these levels are orders of magnitude lower than potential exposures in a laboratory setting.[15]

Summary of Toxicological Data

Quantitative toxicity data for o-tolyl acetate is sparse. The table below includes data for the closely related p-tolyl acetate, which serves as a valuable surrogate for risk assessment, particularly as it metabolizes to p-cresol, a structural isomer of o-cresol.

| Endpoint | Substance | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | p-Tolyl Acetate | 1900 mg/kg | Rat | [14] |

| Repeated Dose Toxicity (NOAEL) | p-Tolyl Acetate | 50 mg/kg/day | (Read-across from p-cresol) | [6] |

| Developmental Toxicity (NOAEL) | p-Tolyl Acetate | 100 mg/kg/day | (Read-across from p-cresol) | [6] |

| Genotoxicity | p-Tolyl Acetate | Not expected to be genotoxic | In vitro assays | [6] |

Section 3: Risk Mitigation and Laboratory Handling Protocols

A proactive approach to safety, based on the principles of the hierarchy of controls, is essential for minimizing risk when working with o-tolyl acetate.

The Hierarchy of Controls

-

Engineering Controls: The most effective control measure is to handle the substance in a way that minimizes exposure. Always handle o-tolyl acetate inside a certified chemical fume hood to control vapor inhalation.[4][11] Ensure that a safety shower and eyewash station are readily accessible.[11]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

-

Personal Protective Equipment (PPE): Use PPE as the final barrier to exposure. Details are provided in section 3.3.

Standard Operating Procedure (SOP) for Routine Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals. Verify the location and functionality of the nearest eyewash station and safety shower.

-

Donning PPE: Put on all required PPE as detailed in Table 3.

-

Dispensing: Conduct all transfers of o-tolyl acetate within the fume hood. Use a pipette or other appropriate dispensing tool to avoid splashes. Keep the primary container tightly closed when not in use.[4]

-

Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[16] Wash hands and forearms thoroughly with soap and water.[4]

Personal Protective Equipment (PPE): A Last Line of Defense

The appropriate PPE provides a critical barrier against accidental exposure.

| Body Part | PPE Specification | Rationale | Source(s) |

| Hands | Nitrile or other chemically resistant gloves. | Prevents dermal absorption and irritation. Gloves must be inspected before use. | [11][16] |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and vapors. | [11][16] |

| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. | [11][16] |

| Respiratory | Not typically required with fume hood use. For spills or poor ventilation, a respirator with organic vapor (OV) cartridges may be necessary. | Prevents inhalation of vapors or aerosols. | [16] |

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[4] Keep containers tightly closed to prevent vapor release.[4]

-

Combustibility: As a combustible liquid with a flash point of ~84°C, it must be stored away from heat, sparks, open flames, and other ignition sources.[5][12][17]

-

Incompatible Materials: Store separately from strong oxidizing agents.[11]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Response Workflow

In the event of a spill, a systematic response is critical.

First Aid Measures

Immediate first aid can reduce the severity of an exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove person to fresh air. If breathing is difficult, seek medical attention. | [4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [18] |

Firefighting Considerations

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish flames.[12]

-

Hazards: The substance is combustible.[5] Vapors are heavier than air and may travel to an ignition source. Containers may rupture when heated. Firefighters should wear self-contained breathing apparatus (SCBA).[16]

Section 5: Waste Disposal

All waste containing o-tolyl acetate, including contaminated absorbents and PPE, must be treated as chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Disposal: Arrange for disposal through a licensed and certified hazardous waste disposal company.[4][16] Adhere strictly to all local, state, and national environmental regulations. Do not dispose of down the drain.[16]

Section 6: References

-

O-TOLYL ACETATE 533-18-6 wiki. (n.d.). Chemicalbook. Retrieved February 20, 2026.

-

O-TOLYL ACETATE | 533-18-6. (2025, December 31). ChemicalBook. Retrieved February 20, 2026.

-

SAFETY DATA SHEET - o-Tolyl Acetate. (2024, November 25). TCI Chemicals. Retrieved February 20, 2026.

-

Material Safety Data Sheet - O-Tolylacetic acid. (2006, March 24). Cole-Parmer. Retrieved February 20, 2026.

-

Safety Data Sheet - m-Tolyl acetate. (n.d.). JPharmachem. Retrieved February 20, 2026.

-

o-Tolyl Acetate | CAS 533-18-6. (n.d.). Santa Cruz Biotechnology. Retrieved February 20, 2026.

-

O-Tolyl acetate | 533-18-6. (n.d.). Sigma-Aldrich. Retrieved February 20, 2026.

-

O-Tolyl Acetate 98.0%(GC). (n.d.). PureSynth. Retrieved February 20, 2026.

-

SAFETY DATA SHEET - m-Tolyl Acetate. (2023, April 3). TCI Chemicals. Retrieved February 20, 2026.

-

SAFETY DATA SHEET - p-Tolyl Acetate. (2024, November 25). TCI Chemicals. Retrieved February 20, 2026.

-

SAFETY DATA SHEET - p-Tolylacetic acid. (2025, December 18). Fisher Scientific. Retrieved February 20, 2026.

-

o-Tolyl Acetate | 533-18-6. (n.d.). TCI Chemicals. Retrieved February 20, 2026.

-

Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. Food and Chemical Toxicology, 134. Retrieved February 20, 2026.

-

SAFETY DATA SHEET - n-Octyl acetate. (2025, September 12). MilliporeSigma. Retrieved February 20, 2026.

-

P-TOLYL ACETATE - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved February 20, 2026.

-

o-Tolyl Acetate | 533-18-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved February 20, 2026.

-

o-Tolyl Acetate 533-18-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved February 20, 2026.

-

SAFETY DATA SHEET. (n.d.). Robertet. Retrieved February 20, 2026.

-

Chemical Substance - o-Tolyl acetate. (2025, October 29). Government of Canada. Retrieved February 20, 2026.

-

Material Safety Data Sheet - M-Tolyl Acetate. (2005, October 3). Cole-Parmer. Retrieved February 20, 2026.

-

SAFETY DATA SHEET. (2026, February 3). PPG. Retrieved February 20, 2026.

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved February 20, 2026.

-

Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC. Retrieved February 20, 2026.

-

o-Cresyl acetate | C9H10O2 | CID 10778. (n.d.). PubChem - NIH. Retrieved February 20, 2026.

-

Chemical Substance - o-Tolyl acetate. (2025, October 29). Health Canada. Retrieved February 20, 2026.

-

Methyl 2-(o-tolyl)acetate | 40851-62-5. (n.d.). Sigma-Aldrich. Retrieved February 20, 2026.

-

Drug Metabolism and Toxicological Mechanisms. (2025, May 31). Toxics. PMC - NIH. Retrieved February 20, 2026.

-

Mechanisms of Toxicity. (n.d.). In Casarett & Doull's Essentials of Toxicology, 3e. AccessPharmacy. Retrieved February 20, 2026.

-

A metabolomic approach to assessing substance toxicity. (n.d.). Anses. Retrieved February 20, 2026.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. o-Tolyl Acetate | 533-18-6 | TCI AMERICA [tcichemicals.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. o-Tolyl Acetate | CAS 533-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pure-synth.com [pure-synth.com]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Methyl 2-(o-tolyl)acetate | 40851-62-5 [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. jpharmachem.com [jpharmachem.com]

- 17. o-Tolyl Acetate | 533-18-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. tcichemicals.com [tcichemicals.com]

The Solubility Profile of o-Tolyl Acetate: A Technical Guide to Understanding its Behavior in Polar and Non-Polar Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility profile of o-tolyl acetate, a key aroma chemical and industrial solvent. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple qualitative descriptions of solubility to provide a theoretically grounded and practically applicable understanding of o-tolyl acetate's behavior in a diverse range of polar and non-polar solvents. By leveraging Hansen Solubility Parameters (HSP), this guide offers a predictive framework for formulation development, reaction optimization, and purification strategies involving this versatile ester. A detailed experimental protocol for solubility determination is also presented, ensuring a self-validating system for empirical verification.

Introduction: The Significance of o-Tolyl Acetate and its Solubility

o-Tolyl acetate (also known as o-cresyl acetate) is an aromatic ester recognized for its characteristic sweet, fruity, and slightly medicinal aroma.[1] This property has led to its widespread use as a fragrance and flavoring agent.[1] Beyond its sensory applications, its chemical structure and moderate polarity make it a subject of interest as a solvent and an intermediate in organic synthesis.

Understanding the solubility of o-tolyl acetate is paramount for its effective application. In drug development, for instance, excipient-drug compatibility and the formulation of stable solutions are critically dependent on solubility. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and the ease of product purification. This guide, therefore, aims to provide a detailed and predictive understanding of o-tolyl acetate's solubility, empowering researchers to make informed decisions in their work.

Theoretical Framework: Unveiling Solubility through Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To move towards a more quantitative and predictive model, we turn to the Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from London dispersion forces, which are present in all molecules.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters. The principle of HSP is that substances with similar (δD, δP, δH) values are more likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for o-Tolyl Acetate

Table 1: Estimated Hansen Solubility Parameters for o-Tolyl Acetate

| Parameter | Value (MPa½) | Description |

| δD | 18.2 | Dispersion Component |

| δP | 5.5 | Polar Component |

| δH | 6.8 | Hydrogen Bonding Component |

Solubility Profile of o-Tolyl Acetate: A Predictive Analysis

Utilizing the estimated Hansen Solubility Parameters for o-tolyl acetate, we can predict its relative solubility in a wide array of solvents. The following sections and tables provide a detailed analysis of its expected behavior in both non-polar and polar solvent systems. It is important to note that these are theoretical predictions and should be confirmed experimentally for critical applications.

Solubility in Non-Polar Solvents

Non-polar solvents are characterized by low δP and δH values. Given o-tolyl acetate's significant dispersion component (δD) and moderate polar and hydrogen bonding components, it is expected to exhibit good solubility in many non-polar solvents, particularly those with some aromatic character or moderate dispersion forces.

Table 2: Predicted Solubility of o-Tolyl Acetate in Common Non-Polar Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Benzene | 18.4 | 0.0 | 2.0 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | High |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | Moderate |

The high predicted solubility in aromatic solvents like toluene and benzene is attributed to the similar aromatic nature of o-tolyl acetate. The presence of an ester group also contributes to favorable interactions with moderately polar non-polar solvents like diethyl ether and chloroform.

Solubility in Polar Solvents

Polar solvents are distinguished by their higher δP and/or δH values. The solubility of o-tolyl acetate in polar solvents is more nuanced and depends on the balance of its own HSP with those of the solvent.

Table 3: Predicted Solubility of o-Tolyl Acetate in Common Polar Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |

| Water | 15.5 | 16.0 | 42.3 | Very Low[1][2] |

| Ethanol | 15.8 | 8.8 | 19.4 | High |

| Methanol | 15.1 | 12.3 | 22.3 | Moderate to High |

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Acetic Acid | 14.5 | 8.0 | 13.5 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate |

The very low solubility in water is a result of the large difference in their Hansen Solubility Parameters, particularly the hydrogen bonding component. Water's extensive hydrogen-bonding network is not effectively disrupted by the less polar o-tolyl acetate molecule. Conversely, o-tolyl acetate is predicted to be highly soluble in polar aprotic solvents like acetone and polar protic solvents like ethanol and acetic acid, where the balance of dispersion, polar, and hydrogen bonding forces is more compatible. The quantitative water solubility of o-tolyl acetate has been reported as 1.1 g/L at 25 °C.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically validate the predicted solubility and to obtain precise quantitative data, the shake-flask method is the gold standard. This protocol outlines the steps for determining the equilibrium solubility of o-tolyl acetate in a given solvent.

Materials and Equipment

-

o-Tolyl acetate (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of o-tolyl acetate to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of o-tolyl acetate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Shake-Flask Method for Solubility Determination.

Practical Applications and Implications

The solubility profile of o-tolyl acetate has significant implications across various scientific and industrial domains:

-

Drug Development: The data presented can guide the selection of o-tolyl acetate as a potential solvent or co-solvent in liquid formulations of poorly water-soluble active pharmaceutical ingredients (APIs). Its miscibility with a range of excipients can be predicted using the HSP data.

-

Chemical Synthesis: As a reaction medium, the choice of a solvent in which reactants are highly soluble can enhance reaction kinetics. The predicted solubility can aid in selecting appropriate solvents for reactions involving o-tolyl acetate or for its purification through crystallization or extraction.

-

Material Science: The compatibility of o-tolyl acetate with polymers and other materials can be assessed using the presented HSP values, which is crucial for applications such as coatings, adhesives, and cleaning agents.

Conclusion

This technical guide has provided a detailed and theoretically grounded examination of the solubility profile of o-tolyl acetate. By estimating and applying Hansen Solubility Parameters, we have moved beyond qualitative descriptions to a predictive understanding of its behavior in a wide range of polar and non-polar solvents. The tabulated predictions, coupled with a robust experimental protocol for verification, offer a valuable resource for researchers and professionals. A thorough understanding of the solubility of o-tolyl acetate is essential for leveraging its full potential in fragrance, flavor, pharmaceutical, and chemical industries, enabling more efficient and effective formulation and process development.

References

-

PureSynth. (n.d.). O-Tolyl Acetate 98.0%(GC). Retrieved from [Link]

-

LookChem. (n.d.). O-TOLYL ACETATE 533-18-6 wiki. Retrieved from [Link]

Sources

Technical Whitepaper: Advanced Synthesis Pathways of o-Tolyl Acetate

Executive Summary

o-Tolyl acetate (2-methylphenyl acetate) is a critical intermediate in the synthesis of agrochemicals and a high-value aromatic in the flavor and fragrance industry. Its synthesis presents a classic challenge in organic chemistry: balancing the steric hindrance of the ortho-methyl group against the nucleophilicity of the phenolic oxygen.

This technical guide moves beyond basic textbook preparations to evaluate three distinct synthesis pathways:

-

Classical Nucleophilic Substitution: The industrial standard using acetic anhydride.

-

Green Catalytic Acylation: Utilizing solid acids and microwave irradiation to minimize E-factors.

-

Biocatalytic Transesterification: A highly selective, mild-condition route using immobilized lipases.

Each protocol is designed as a self-validating system, incorporating critical process parameters (CPPs) that ensure reproducibility and scalability.

Mechanistic Fundamentals

Understanding the reaction mechanism is the first step toward process optimization. The synthesis of o-tolyl acetate is fundamentally a Nucleophilic Acyl Substitution .

Unlike primary alcohols, phenols are less nucleophilic due to resonance delocalization of the lone pair electrons into the aromatic ring. Furthermore, the methyl group at the ortho position in o-cresol introduces steric strain, retarding the attack on the carbonyl center of the acylating agent.

Pathway Logic

-

Activation: The acylating agent (anhydride or acid chloride) must be sufficiently electrophilic, or the phenol must be deprotonated (phenolate) to increase nucleophilicity.

-

Tetrahedral Intermediate: The rate-determining step is often the formation of the tetrahedral intermediate.

-

Elimination: The leaving group (acetate or chloride) is expelled, reforming the carbonyl bond.

Figure 1: General mechanism of Nucleophilic Acyl Substitution for o-tolyl acetate synthesis.

Pathway A: Classical Chemical Acylation

Best for: Large-scale production, cost-efficiency.

This method utilizes Acetic Anhydride (

Reagents & Setup[2][3][4]

-

Substrate: o-Cresol (1.0 eq)[1]

-

Acyl Donor: Acetic Anhydride (1.2 eq)

-

Catalyst: Pyridine (Catalytic amount) or Sodium Acetate (Base)

-

Solvent: Dichloromethane (DCM) or Solvent-free (Neat)

Optimized Protocol

-

Charge: In a round-bottom flask equipped with a reflux condenser, charge o-cresol.

-

Addition: Add Acetic Anhydride dropwise at room temperature. Note: Exothermic reaction.

-

Catalysis: Add Pyridine (0.1 eq). The mixture will warm up.

-

Reaction: Heat to

for 2–3 hours. -

Validation (In-Process Control): Spot TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the o-cresol spot (

) and appearance of the ester ( -

Quench: Pour mixture into ice-cold water to hydrolyze excess anhydride.

-

Workup: Extract with DCM. Wash organic layer with 10% NaOH (Critical Step: Removes unreacted o-cresol via phenolate formation) followed by brine.

-

Purification: Dry over

and concentrate. Distillation yields pure o-tolyl acetate.

Scientific Rationale: The NaOH wash is the critical quality gate. Phenols are acidic (

Pathway B: Green Catalytic Methodologies

Best for: Eco-friendly processing, reducing solvent waste.

Modern synthesis moves away from liquid mineral acids (like

Solid Acid Catalysis (Preyssler Catalyst)

Research indicates that heteropoly acids (HPAs) like the Preyssler catalyst

-

Protocol: Mix o-cresol and acetic anhydride (1:1.5 ratio) with 1 mol% Preyssler catalyst. Stir at room temperature.

-

Advantage: The catalyst is filtered off and reused.[2] No liquid acid waste stream.

-

Yield: Reported yields >95% in under 1 hour [1].

Microwave-Assisted Synthesis

Using Methanesulfonic Acid (MSA) as a catalyst under microwave irradiation allows for rapid "Ortho-acylation."[3]

-

Conditions: o-Cresol + Organic Acid + MSA, irradiated at 200–300W.

-

Outcome: Reaction times reduced from hours to minutes (3–4 mins) with high regioselectivity [2].

Pathway C: Biocatalytic Transesterification

Best for: High purity, mild conditions, "Natural" labeling.

Enzymatic synthesis uses Lipases (specifically Candida antarctica Lipase B, CAL-B/Novozym 435) to catalyze transesterification.[4] This pathway avoids harsh acids/bases and operates at ambient temperatures.

The "Irreversible" Strategy

To drive the equilibrium toward the ester, Vinyl Acetate is used as the acyl donor.

-

Mechanism: Vinyl acetate donates the acyl group.[4][5] The leaving group is vinyl alcohol, which immediately tautomerizes to acetaldehyde.

-

Thermodynamics: Since acetaldehyde is volatile and cannot react back to form an ester, the reaction is effectively irreversible.

Protocol

-

System: o-Cresol (100 mM) in n-Hexane or solvent-free.

-

Acyl Donor: Vinyl Acetate (3.0 eq).

-

Catalyst: Novozym 435 (immobilized lipase), 10–20 mg/mL.

-

Incubation: Shake at

, 200 rpm. -

Workup: Filter off the immobilized enzyme (reusable). Evaporate solvent and volatile acetaldehyde.

Figure 2: Lipase-catalyzed transesterification cycle using vinyl acetate as an irreversible acyl donor.[4][1]

Comparative Analysis & Decision Matrix

The choice of method depends on the specific constraints of the project (Cost vs. Purity vs. Sustainability).

| Feature | Classical (Anhydride) | Solid Acid (Green) | Biocatalytic (Lipase) |

| Reagents | Vinyl Acetate + CAL-B | ||

| Conditions | Reflux ( | RT or Microwave | Mild ( |

| Time | 2–4 Hours | 10–60 Minutes | 4–24 Hours |

| Yield | 85–95% | >95% | >99% (Conversion) |

| Purification | Extraction/Distillation | Filtration | Filtration/Evaporation |

| Scalability | High | Medium | Medium (Enzyme cost) |

| Sustainability | Low (Solvents/Waste) | High (Reusable Cat) | High (Biodegradable) |

Decision Logic

Figure 3: Decision matrix for selecting the optimal o-tolyl acetate synthesis pathway.

References

-

Semantic Scholar. "Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly method." Available at: [Link]

-

ResearchGate. "Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst." Available at: [Link]

-

CSIR Central. "Lipase catalysed transesterification of 2-o-benzylglycerol with vinyl acetate: solvent effect." (Contextual reference for Lipase/Vinyl Acetate kinetics). Available at: [Link]

Sources

- 1. CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

Unraveling the Microbial Degradation of o-Tolyl Acetate: A Technical Guide to its Metabolic Pathway and Biodegradation

Introduction